In Vitro Proton Pump Inhibition: 69-Fold Lower Potency Compared to Parent Omeprazole
In isolated gastric gland assays, racemic 5-hydroxyomeprazole (the active moiety of the sodium salt) exhibits significantly reduced inhibitory activity against the H+/K+-ATPase proton pump relative to omeprazole. This 69-fold difference in IC50 quantifies its role as a terminal metabolite with negligible pharmacological activity, confirming its primary utility is as an analytical standard, not a therapeutic agent [1].
| Evidence Dimension | H+/K+-ATPase Inhibition (IC50) |
|---|---|
| Target Compound Data | 33 µM (racemic 5-hydroxyomeprazole) |
| Comparator Or Baseline | Omeprazole: 0.48 µM |
| Quantified Difference | 69-fold lower potency (33 µM / 0.48 µM) |
| Conditions | Aminopyrine uptake assay in isolated gastric glands |
Why This Matters
For procurement, this data confirms that 5-Hydroxy Omeprazole Sodium Salt is an inactive metabolite, making it an ideal and specific internal standard or reference compound for analytical assays measuring omeprazole and its active metabolites without confounding pharmacological effects.
- [1] Renberg L, Simonsson R, Hoffmann KJ. Identification of two main urinary metabolites of [14C]omeprazole in humans. Drug Metab Dispos. 1989;17(1):69-76. Data cited in EP1082114B1. View Source
